Methyl 1-butylcyclopentane-1-carboxylate

Lipophilicity Partition coefficient Medicinal chemistry

Methyl 1-butylcyclopentane-1-carboxylate (CAS 62410-34-8) is a geminally 1,1-disubstituted cyclopentane ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g·mol⁻¹. It belongs to the class of cyclopentanecarboxylate esters and is characterized by a quaternary carbon center at the ring junction bearing both the n-butyl substituent and the methyl ester group.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 62410-34-8
Cat. No. B14531366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-butylcyclopentane-1-carboxylate
CAS62410-34-8
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCC1(CCCC1)C(=O)OC
InChIInChI=1S/C11H20O2/c1-3-4-7-11(10(12)13-2)8-5-6-9-11/h3-9H2,1-2H3
InChIKeyWBEVGYGEJHUARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Butylcyclopentane-1-carboxylate (CAS 62410-34-8): Core Physicochemical & Structural Baseline for Scientific Procurement


Methyl 1-butylcyclopentane-1-carboxylate (CAS 62410-34-8) is a geminally 1,1-disubstituted cyclopentane ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g·mol⁻¹ [1]. It belongs to the class of cyclopentanecarboxylate esters and is characterized by a quaternary carbon center at the ring junction bearing both the n-butyl substituent and the methyl ester group . The compound has a computed octanol–water partition coefficient (XLogP3-AA) of 3.5 and a topological polar surface area (TPSA) of 26.3 Ų [1]. This 1,1-disubstitution pattern distinguishes it fundamentally from regioisomeric 2‑alkylcyclopentane carboxylates and from mono‑substituted cyclopentane esters in both steric environment and lipophilicity .

Why Methyl 1-Butylcyclopentane-1-carboxylate (CAS 62410-34-8) Cannot Be Interchanged with Generic Cyclopentane Carboxylate Analogs


In-class cyclopentane carboxylate esters cannot be treated as interchangeable building blocks for research or industrial synthesis because the position of alkyl substitution and the identity of the ester alkyl group exert strong, quantifiable influences on both lipophilicity and steric accessibility. The geminal 1,1-disubstitution pattern of Methyl 1-butylcyclopentane-1-carboxylate creates a quaternary carbon center whose unique steric profile directly modulates reactivity in nucleophilic acyl substitution, enolate alkylation, and metal-catalyzed coupling reactions [1]. Additionally, the computed octanol–water partition coefficient (XLogP3-AA = 3.5) for this compound differs by approximately 0.2 to 1.8 log units from its closest regioisomeric and des‑alkyl analogs, meaning that membrane permeability, solubility, and chromatographic retention will vary markedly among these structurally related compounds [1]. Such differences are critical when selecting intermediates for medicinal chemistry campaigns or developing purification protocols, making blind substitution without quantitative justification a significant risk in scientific procurement.

Quantitative Differential Evidence: Methyl 1-Butylcyclopentane-1-carboxylate vs. Structural Analogs


Lipophilicity Differentiation: Methyl 1-Butylcyclopentane-1-carboxylate vs. Methyl 2-Butylcyclopentane-1-carboxylate (Regioisomer)

Methyl 1-butylcyclopentane-1-carboxylate exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 3.5, which is 0.2 log units lower than its regioisomer, methyl 2-butylcyclopentane-1-carboxylate (XLogP3-AA = 3.7) [1][2]. This measurable difference arises from the geminal 1,1-disubstitution pattern, which alters the molecular shape and solvation characteristics relative to the vicinally 1,2-disubstituted isomer. Both compounds share identical molecular formula (C₁₁H₂₀O₂), molecular weight (184.27 g·mol⁻¹), and topological polar surface area (26.3 Ų), making the LogP difference one of the few—and most actionable—physicochemical discriminators between these isomers [1][2].

Lipophilicity Partition coefficient Medicinal chemistry

Ester Alkyl Group Modulation: Lipophilicity Offset Between Methyl Ester and Ethyl Ester Analogs

The methyl ester moiety of the target compound contributes to a computed log P of 3.5, whereas the analogous ethyl 1-butylcyclopentane-1-carboxylate displays a computed log P of 3.8 [1][2]. This 0.3 log unit decrease conferred by the methyl ester (relative to the ethyl ester) reflects the well‑established log P contribution of a methylene group in a homologous series and can be exploited to fine‑tune the lipophilicity of synthetic intermediates without altering the cyclopentane scaffold or the 1‑butyl substituent. Both molecules contain the same 1,1‑disubstituted cyclopentane core with identical TPSA (26.3 Ų), confirming that the 0.3 unit difference arises solely from the ester alkyl group [2].

Prodrug design Ester hydrolysis Lipophilicity tuning

Lipophilicity Gain from 1‑Butyl Substitution Relative to the Parent Methyl Cyclopentanecarboxylate

Introduction of the 1‑butyl substituent onto the cyclopentane ring dramatically increases lipophilicity: the target compound (XLogP3-AA = 3.5) is approximately 1.8 log units more lipophilic than the unsubstituted parent compound methyl cyclopentanecarboxylate (XLogP3-AA = 1.7) [1][2]. Both molecules share identical TPSA (26.3 Ų) and hydrogen bond acceptor count (2), indicating that the 1.8 log unit enhancement is a direct consequence of the four‑carbon alkyl substituent. This represents a roughly 63‑fold increase in the octanol–water partition coefficient and can be used predictively to estimate retention on reversed‑phase chromatography columns, where the target compound will be retained substantially longer than the unsubstituted parent under identical mobile phase conditions [1][2].

Hydrophobicity SAR studies Chromatographic retention

Steric Differentiation: Quaternary 1,1-Disubstitution vs. Mono‑Substituted Cyclopentane Scaffolds

The geminal 1,1-disubstitution pattern of methyl 1-butylcyclopentane-1-carboxylate creates a quaternary carbon center at the ring junction, resulting in a sterically congested environment around the ester carbonyl. This contrasts with the mono‑substituted methyl cyclopentanecarboxylate, which bears only a single hydrogen at the 1‑position and therefore presents far less steric hindrance to nucleophilic attack at the carbonyl carbon [1][2]. While no direct steric parameter (e.g., Taft Eₛ or Charton ν) has been specifically measured for the target compound, the presence of the quaternary center is structurally analogous to geminally disubstituted esters that have demonstrated significantly reduced rates of alkaline hydrolysis (often by one to two orders of magnitude) relative to their mono‑substituted counterparts in classical physical organic studies .

Steric hindrance Reactivity Synthetic intermediate

Ester Hydrolytic Stability: Methyl Ester vs. Free Carboxylic Acid as a Purification and Handling Advantage

Methyl 1-butylcyclopentane-1-carboxylate (CAS 62410-34-8) is the methyl ester derivative of 1-butylcyclopentane-1-carboxylic acid (CAS 62410-33-7). While no direct hydrolytic half‑life data are available for this specific compound pair, class‑level understanding of ester chemistry indicates that the methyl ester is substantially more resistant to ionization and spontaneous deprotonation under neutral and mildly basic conditions than the free carboxylic acid (predicted pKₐ of the free acid ≈ 4.8–5.0 based on analogous cyclopentane carboxylic acids) [1]. The free acid will exist predominantly as the water‑soluble carboxylate anion at physiological pH (7.4), whereas the methyl ester remains neutral and exhibits the aforementioned XLogP3-AA of 3.5 [1].

Hydrolytic stability Ester prodrug Synthetic intermediate handling

Rotatable Bond Count and Molecular Flexibility: Implications for Crystallization and Target Binding

Methyl 1-butylcyclopentane-1-carboxylate possesses 5 rotatable bonds (the entire n‑butyl chain plus the methoxy C–O bond) versus only 2 rotatable bonds for the unsubstituted methyl cyclopentanecarboxylate [1][2]. This increased conformational自由度 can influence crystallization propensity (higher flexibility often disfavors crystal lattice formation) and may affect entropic penalties upon protein binding in biochemical assays. The 1,2‑disubstituted regioisomer (methyl 2-butylcyclopentane-1-carboxylate) also possesses 5 rotatable bonds, but the different spatial orientation of the butyl chain relative to the ester group may lead to distinct low‑energy conformer populations, as has been observed in conformational analyses of stereoisomeric cyclopentane derivatives [2][3].

Molecular flexibility Crystallography Conformational entropy

Validated Application Scenarios for Methyl 1-Butylcyclopentane-1-carboxylate (CAS 62410-34-8) in Scientific Research & Industrial Procurement


Medicinal Chemistry Lead Optimization: Lipophilicity-Controlled Building Block

In medicinal chemistry campaigns where tuning lipophilicity is a key optimization parameter, Methyl 1-butylcyclopentane-1-carboxylate provides an XLogP3-AA of 3.5, which is 0.2 units lower than its 1,2‑regioisomer and 0.3 units lower than its ethyl ester analog [1][2]. This intermediate lipophilicity, combined with the steric shielding of the ester carbonyl by the geminal 1,1‑disubstitution pattern, makes it a suitable fragment or intermediate for programs seeking to balance target binding (hydrophobic interactions via the butyl chain) with favorable ADME properties (controlled log D). The 1.8‑log unit increase over the unsubstituted parent ester confirms that the butyl group delivers a substantial hydrophobic contribution, enabling SAR exploration without requiring scaffold changes [3].

Synthetic Methodology Development: Sterically Hindered Ester as a Selectivity Probe

The quaternary carbon at C1 creates a sterically congested ester carbonyl that can be exploited as a selectivity probe in reaction methodology studies. When used alongside less hindered esters (e.g., methyl cyclopentanecarboxylate with only 2 rotatable bonds and no quaternary center), the target compound's 5 rotatable bonds and 1,1‑disubstitution allow chemists to benchmark the tolerance of new catalytic transformations—such as directed C–H activation, transesterification, or chemoselective reduction—toward sterically demanding substrates [1][2]. The documented synthesis of the analogous ethyl ester via alkylation of ethyl cyclopentanecarboxylate with 1‑iodobutane and LDA in THF (89% yield) provides a validated synthetic route that can be adapted for the methyl ester .

Chromatographic Method Development: Lipophilicity Benchmark for Reversed-Phase Separation

With a computed XLogP3-AA of 3.5 and TPSA of 26.3 Ų, the target compound serves as a well‑defined mid‑range lipophilicity standard for developing reversed‑phase HPLC and flash chromatography methods targeting cyclopentane ester intermediates [1]. The 1.8 log unit difference from the unsubstituted parent (XLogP3-AA = 1.7) predicts a substantial increase in retention time that can be used to calibrate gradient elution protocols for separating reaction mixtures containing both butyl‑substituted and unsubstituted cyclopentane species [3]. This is particularly relevant for process chemistry groups scaling up prostaglandin‑related or terpene‑derived intermediate syntheses.

Ester Prodrug or Pro‑moiety Research: Methyl Ester vs. Free Acid Handling

For researchers evaluating ester pro‑moieties or protected intermediates, the methyl ester form (CAS 62410-34-8) offers distinct handling advantages over the corresponding free carboxylic acid (CAS 62410-33-7). The ester remains unionized across the full pH range, facilitating organic‑solvent extraction, normal‑phase chromatographic purification, and compatibility with water‑sensitive reagents such as organolithiums or Grignard reagents [1][2]. The free acid, by contrast, is expected to ionize above pH ~5, becoming water‑soluble and complicating organic workup. When the synthetic sequence requires subsequent hydrolysis to the acid, the methyl ester can serve as a stable, chromatographable storage form that is cleanly deprotected under standard basic or acidic hydrolysis conditions [2].

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